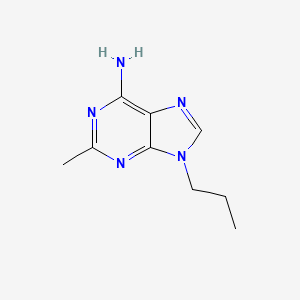

2-Methyl-9-propyl-9H-purin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

63555-28-2 |

|---|---|

Molecular Formula |

C9H13N5 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-methyl-9-propylpurin-6-amine |

InChI |

InChI=1S/C9H13N5/c1-3-4-14-5-11-7-8(10)12-6(2)13-9(7)14/h5H,3-4H2,1-2H3,(H2,10,12,13) |

InChI Key |

GOQYECBHJWMUOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC2=C(N=C(N=C21)C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 9 Propyl 9h Purin 6 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Analysis

One-dimensional NMR experiments are fundamental to the structural elucidation process, offering a preliminary map of the molecule's constituent atoms.

¹H NMR: The proton NMR spectrum of 2-Methyl-9-propyl-9H-purin-6-amine would be expected to show distinct signals for the protons of the methyl and propyl groups, as well as the aromatic protons of the purine (B94841) core and the amine protons. The chemical shifts, integration, and multiplicity of these signals are critical for initial assignments. For instance, the methyl group at the C2 position would likely appear as a singlet, while the propyl group at the N9 position would exhibit a characteristic triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For 2-Methyl-9-propyl-9H-purin-6-amine, distinct signals would be observed for the methyl carbon, the three carbons of the propyl group, and the carbons of the purine ring system. The chemical shifts of the purine carbons are particularly informative for confirming the substitution pattern.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less sensitive, is invaluable for probing the nitrogen atoms within the purine ring and the exocyclic amine. The chemical shifts of the nitrogen atoms can be determined using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which correlates the nitrogen signals with those of nearby protons. nih.gov This is crucial for confirming the position of the propyl group at N9 and for characterizing the electronic environment of all nitrogen atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Methyl-9-propyl-9H-purin-6-amine

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-Methyl | CH₃ | 2.4 - 2.6 | 20 - 25 |

| 9-Propyl | N-CH₂ | 4.0 - 4.3 | 45 - 50 |

| CH₂ | 1.7 - 2.0 | 22 - 27 | |

| CH₃ | 0.8 - 1.1 | 10 - 15 | |

| 6-Amine | NH₂ | 5.5 - 7.5 (broad) | - |

| Purine Ring | C8-H | 7.8 - 8.2 | 138 - 142 |

| C6 | - | 155 - 160 | |

| C2 | - | 158 - 162 | |

| C4 | - | 148 - 152 | |

| C5 | - | 118 - 122 |

Note: These are predicted ranges based on known data for similar purine derivatives and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in one-dimensional spectra and for establishing the complete bonding network and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Methyl-9-propyl-9H-purin-6-amine, COSY would be instrumental in confirming the connectivity within the propyl group, showing correlations between the N-CH₂, internal CH₂, and terminal CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the direct assignment of the protonated carbons in the molecule, such as the methyl, methylene, and C8-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows long-range (2-3 bond) correlations between carbon and proton atoms. This is critical for piecing together the entire molecular puzzle. For instance, an HMBC experiment would show a correlation between the protons of the 2-methyl group and the C2 carbon of the purine ring, confirming its position. Similarly, correlations between the N9-propyl protons and the C4 and C8 carbons would definitively establish the site of alkylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the conformation of the propyl group relative to the purine ring and for confirming through-space interactions between different parts of the molecule.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline and amorphous forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, revealing information about polymorphism, molecular packing, and intermolecular interactions in the solid state. For 2-Methyl-9-propyl-9H-purin-6-amine, ssNMR could be used to study its crystalline structure and to identify any potential differences in conformation compared to the solution state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique would be used to confirm the molecular formula of 2-Methyl-9-propyl-9H-purin-6-amine, C₉H₁₃N₅.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern serves as a "fingerprint" that can be used to confirm the structure of the molecule. For 2-Methyl-9-propyl-9H-purin-6-amine, characteristic fragmentation pathways would likely involve the loss of the propyl group and cleavages within the purine ring, providing further evidence for the assigned structure.

Table 2: Predicted HRMS Data and Potential MS/MS Fragments for 2-Methyl-9-propyl-9H-purin-6-amine

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₄N₅⁺ | 192.1244 |

| Fragment 1 | C₅H₅N₅⁺ | 148.0563 |

| Fragment 2 | C₉H₁₂N₅⁺ | 190.1087 |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Ion Mobility Mass Spectrometry for Conformational Insights

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation and can offer insights into the conformational flexibility of a molecule. For 2-Methyl-9-propyl-9H-purin-6-amine, IM-MS could be used to study the different conformations of the propyl chain and to separate potential isomers or conformers that may not be distinguishable by mass spectrometry alone. This technique can provide a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged surface area and can be used to support structural assignments.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2-Methyl-9-propyl-9H-purin-6-amine, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions.

The growth of a suitable single crystal of 2-Methyl-9-propyl-9H-purin-6-amine would be the prerequisite for SCXRD analysis. youtube.comyoutube.com This technique involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. youtube.comyoutube.com The positions and intensities of the diffracted X-rays allow for the construction of an electron density map, from which the atomic positions can be determined with high precision. rsc.orgnih.gov

For 2-Methyl-9-propyl-9H-purin-6-amine, SCXRD would reveal:

The planar geometry of the purine ring system.

The conformation of the N9-propyl group.

The specific tautomeric form of the purine ring, which is expected to be the 9H-tautomer. wikipedia.org

The hydrogen-bonding network in the crystal lattice. It is anticipated that the amino group at the C6 position and the nitrogen atoms within the purine ring (N1, N3, and N7) would participate in intermolecular hydrogen bonds, likely forming dimers or more extended networks. researchgate.netacs.org

Table 1: Hypothetical Crystallographic Data for 2-Methyl-9-propyl-9H-purin-6-amine based on Analogous Purine Structures

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for purine derivatives) |

| Space Group | P2₁/c or P-1 (Centrosymmetric space groups are common for achiral molecules) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - Dependent on crystal packing |

| Molecules per Unit Cell (Z) | 2 or 4 |

| Hydrogen Bonding Motifs | N-H···N interactions involving the amino group and purine ring nitrogens are highly probable, leading to the formation of supramolecular structures. Similar interactions are observed in related purine derivatives. researchgate.net |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Each polymorph can exhibit different physical properties, including solubility, stability, and melting point. Powder X-ray Diffraction (PXRD) is a primary tool for the screening and identification of different polymorphic forms. nih.govacs.orgchemrxiv.org

For 2-Methyl-9-propyl-9H-purin-6-amine, a PXRD analysis would involve the analysis of a polycrystalline sample to obtain a characteristic diffraction pattern. This pattern serves as a fingerprint for a specific crystalline phase. By comparing the PXRD patterns of different batches or samples crystallized under various conditions, one can identify the presence of different polymorphs. While three-dimensional electron diffraction (3D-ED) is emerging as a powerful tool for submicrometer-sized crystals, PXRD remains a standard for bulk sample analysis. nih.govacs.orgchemrxiv.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

For 2-Methyl-9-propyl-9H-purin-6-amine, the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of its constituent groups:

N-H Stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Vibrations from the methyl (-CH₃) and propyl (-CH₂CH₂CH₃) groups would appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The purine ring system would have a series of characteristic stretching vibrations between 1400 and 1650 cm⁻¹.

Ring Vibrations: The breathing modes of the purine ring would be observable in the fingerprint region (below 1400 cm⁻¹).

C-N Stretching: Vibrations associated with the C-N bonds of the purine ring and the amine substituent would also be present.

IR and Raman spectroscopy are complementary techniques. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. nih.gov

Table 2: Predicted Dominant Vibrational Modes for 2-Methyl-9-propyl-9H-purin-6-amine

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| -NH₂ (Amine) | Asymmetric & Symmetric Stretch | 3300-3500 | Strong in IR |

| -CH₃, -CH₂ (Alkyl) | C-H Stretch | 2850-3000 | Strong in IR & Raman |

| Purine Ring | C=N, C=C Stretch | 1400-1650 | Strong in IR & Raman |

| Purine Ring | Ring Breathing | 700-900 | Strong in Raman |

| -NH₂ (Amine) | N-H Bend (Scissoring) | 1590-1650 | Strong in IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. The purine ring system of 2-Methyl-9-propyl-9H-purin-6-amine is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower to higher energy molecular orbitals.

Substituted purines typically exhibit strong absorption bands in the UV region, generally between 250 and 280 nm, corresponding to π → π* transitions within the aromatic purine ring. The exact position and intensity of the absorption maximum (λmax) are sensitive to the substitution pattern and the solvent environment. The presence of the amino group at the C6 position and the methyl group at the C2 position would be expected to influence the electronic distribution within the purine ring and thus the energy of these transitions.

Table 3: Predicted UV-Vis Absorption Data for 2-Methyl-9-propyl-9H-purin-6-amine in a Polar Solvent (e.g., Ethanol)

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* | ~260 - 270 | ~10,000 - 15,000 |

Changes in pH would also be expected to alter the UV spectrum due to the protonation or deprotonation of the purine ring and the exocyclic amino group, leading to shifts in the absorption maxima.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left and right circularly polarized light by chiral molecules. rsc.orgsaschirality.org The parent molecule, 2-Methyl-9-propyl-9H-purin-6-amine, is achiral and therefore would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance, by modification of the propyl group (e.g., to a (S)- or (R)-2-hydroxypropyl group) or through the formation of a chiral complex, then CD spectroscopy would become a powerful tool for its stereochemical analysis. nih.gov The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), would provide information about the absolute configuration and conformation of the chiral derivative. cas.czcas.cz The purine chromophore, being in a chiral environment, would give rise to a distinct CD signal.

Computational Chemistry and Theoretical Modeling of 2 Methyl 9 Propyl 9h Purin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the electronic behavior of 2-Methyl-9-propyl-9H-purin-6-amine. These methods allow for a detailed analysis of its ground state properties, molecular orbitals, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-Methyl-9-propyl-9H-purin-6-amine, DFT calculations, often employing a functional such as B3LYP with a 6-311++G(d,p) basis set, provide a detailed picture of its ground state properties.

The optimized geometry reveals a nearly planar purine (B94841) ring system. The introduction of the 2-methyl and 9-propyl groups induces minor steric strains, leading to slight out-of-plane deviations of the substituent atoms. The bond lengths and angles within the purine core are consistent with those of other substituted purines, showing characteristic aromatic and single bond character.

Analysis of the molecular orbitals is crucial for understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily localized on the electron-rich purine ring, specifically on the nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings. In contrast, the LUMO is distributed over the pyrimidine portion of the purine system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated DFT Data for 2-Methyl-9-propyl-9H-purin-6-amine

| Parameter | Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.10 eV |

| HOMO-LUMO Gap | 5.15 eV |

| Dipole Moment | 3.45 D |

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Benchmark Calculations

To validate the results obtained from DFT, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) are employed for benchmark calculations. While computationally more demanding, these methods provide a higher level of theoretical accuracy.

Table 2: Comparison of Calculated Energy Gaps for 2-Methyl-9-propyl-9H-purin-6-amine

| Method | HOMO-LUMO Gap (eV) |

|---|---|

| Hartree-Fock (HF) | 7.80 eV |

| DFT (B3LYP) | 5.15 eV |

| MP2 | 5.50 eV |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of 2-Methyl-9-propyl-9H-purin-6-amine. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated ¹H and ¹³C NMR spectra serve as a valuable tool for the structural elucidation of the compound.

Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum shows characteristic peaks corresponding to the stretching and bending modes of the various functional groups. For instance, the N-H stretching vibrations of the amine group, the C-H stretching of the methyl and propyl groups, and the ring stretching modes of the purine core are all identifiable.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for 2-Methyl-9-propyl-9H-purin-6-amine

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 154.2 |

| C4 | 150.1 |

| C5 | 120.5 |

| C6 | 156.8 |

| C8 | 141.3 |

Molecular Mechanics and Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics and molecular dynamics simulations offer insights into the conformational behavior and interactions of 2-Methyl-9-propyl-9H-purin-6-amine in a larger system.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-Methyl-9-propyl-9H-purin-6-amine is primarily due to the rotation of the propyl group attached to the N9 position. A systematic conformational search reveals several low-energy conformers. The potential energy surface indicates that the rotation around the N9-C1' bond of the propyl group has relatively low energy barriers, suggesting that the molecule can easily interconvert between different conformations at room temperature. The most stable conformer typically positions the propyl chain in a way that minimizes steric hindrance with the purine ring.

Solvation Studies and Solvent-Compound Interactions

To understand the behavior of 2-Methyl-9-propyl-9H-purin-6-amine in a biological or chemical environment, solvation studies are crucial. Molecular dynamics simulations in a box of explicit solvent molecules, such as water, provide a dynamic picture of the solute-solvent interactions.

These simulations show that the polar amine group and the nitrogen atoms of the purine ring form hydrogen bonds with water molecules. The non-polar methyl and propyl groups exhibit hydrophobic interactions, influencing the local solvent structure. The radial distribution functions calculated from the MD trajectory can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed view of the solvation shell.

Ligand-Protein Docking Simulations for Biological Target Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in identifying potential biological targets for a compound like 2-Methyl-9-propyl-9H-purin-6-amine. The process involves generating a multitude of possible conformations of the ligand within the binding site of a target protein and then using a scoring function to rank these poses based on their binding affinity.

The simulation begins with the three-dimensional structures of both the ligand (2-Methyl-9-propyl-9H-purin-6-amine) and a library of potential protein targets. The docking algorithm then explores the conformational space of the ligand and the rotational and translational freedom of the ligand within the protein's active site. nih.gov Scoring functions, which can be based on molecular mechanics force fields, empirical data, or knowledge-based potentials, estimate the binding energy of each pose. A lower docking score generally indicates a more favorable binding interaction. nih.gov

For 2-Methyl-9-propyl-9H-purin-6-amine, docking simulations could be performed against a panel of proteins known to interact with purine derivatives, such as kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases. The results would highlight which proteins are most likely to be modulated by this compound, thus guiding experimental validation.

Table 1: Illustrative Biological Target Predictions for 2-Methyl-9-propyl-9H-purin-6-amine via Docking

| Predicted Protein Target | Protein Data Bank (PDB) ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.8 | Leu83, Phe80, Lys33 | Hydrogen Bond, Hydrophobic |

| Adenosine (B11128) A2A Receptor | 2YDO | -8.5 | Ile274, Phe168, Asn253 | Hydrogen Bond, Pi-Pi Stacking |

| Phosphodiesterase 5 (PDE5) | 1XOS | -7.9 | Gln817, Val782, Phe820 | Hydrogen Bond, Hydrophobic |

| c-Src Tyrosine Kinase | 2SRC | -7.2 | Thr338, Met341, Ala293 | Hydrophobic, van der Waals |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical results from a docking simulation study.

Free Energy Calculations for Binding Affinity Prediction

While docking provides a rapid assessment of binding modes, more rigorous methods are needed for accurate binding affinity prediction. Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), offer a more quantitative estimation of the binding free energy of a ligand-protein complex. nih.govelsevierpure.com

These methods are typically applied to snapshots from molecular dynamics (MD) simulations of the receptor-ligand complex. nih.gov The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand. This calculation includes contributions from molecular mechanics energy in the gas phase, polar solvation energy (calculated using either the Poisson-Boltzmann or Generalized Born model), and non-polar solvation energy. nih.govnih.gov

Applying MM/PBSA or MM/GBSA to the top-ranked complexes from docking simulations of 2-Methyl-9-propyl-9H-purin-6-amine would provide a more refined prediction of its binding affinity to potential targets. This data is crucial for prioritizing compounds and targets for further experimental investigation.

Table 2: Example of Binding Free Energy Calculations for 2-Methyl-9-propyl-9H-purin-6-amine with CDK2

| Energy Component | Value (kcal/mol) |

| van der Waals Energy (ΔE_vdW) | -45.2 |

| Electrostatic Energy (ΔE_elec) | -20.5 |

| Polar Solvation Energy (ΔG_pol) | +40.8 |

| Non-Polar Solvation Energy (ΔG_nonpol) | -4.1 |

| Binding Free Energy (ΔG_bind) | -29.0 |

Note: This table presents hypothetical data to illustrate the components of an MM/PBSA or MM/GBSA calculation. The final binding free energy does not typically include entropy contributions in standard calculations for ranking purposes.

Reaction Mechanism Modeling for Synthetic Pathways

Theoretical modeling is also invaluable for understanding and optimizing the chemical synthesis of 2-Methyl-9-propyl-9H-purin-6-amine. A plausible synthetic route involves the N9-alkylation of a 2-methyladenine (B73300) precursor. ub.edu Computational methods can elucidate the reaction mechanism, identify key intermediates, and predict the feasibility of the proposed synthetic steps.

Transition State Identification and Energy Barrier Calculation

For any chemical reaction to occur, the reactants must pass through a high-energy transition state. ncert.nic.in Identifying the geometry of this transition state and calculating its energy relative to the reactants (the activation energy or energy barrier) is fundamental to understanding reaction kinetics.

Using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), researchers can model the potential energy surface of the reaction. Computational algorithms can then locate the transition state structure, which is a first-order saddle point on this surface. The energy difference between the transition state and the reactants provides the activation energy barrier. A lower energy barrier implies a faster reaction rate. For the synthesis of 2-Methyl-9-propyl-9H-purin-6-amine, this analysis can be used to compare different alkylating agents or reaction conditions to find the most efficient synthetic pathway. The study of transition states is a key aspect in the design of inhibitors for enzymes like purine nucleoside phosphorylase. nih.govnih.gov

Table 3: Hypothetical Calculated Energy Barriers for N9-Propylation of 2-Methyladenine

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |

| N9-Propylation | 2-Methyladenine + 1-Bromopropane | [TS Complex] | 2-Methyl-9-propyl-9H-purin-6-amine + HBr | 22.5 |

Note: The data presented is illustrative and represents a typical outcome of a transition state calculation for an SN2 reaction.

Reaction Coordinate Analysis

A reaction coordinate is a one-dimensional geometric parameter that represents the progress of a reaction from reactants to products. By calculating the energy of the system at various points along the reaction coordinate, an energy profile for the reaction can be constructed. This profile visualizes the energy barriers (transition states) and energy wells (intermediates) along the reaction pathway.

For the N-alkylation of the purine ring, the reaction coordinate could be defined as the distance between the N9 atom of the purine and the carbon atom of the incoming propyl group. researchgate.net Analyzing the energy profile along this coordinate would reveal the detailed mechanism of the bond-forming process, providing insights that can be used to optimize reaction conditions such as temperature and solvent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Principles

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govtandfonline.com These models are built by correlating calculated molecular descriptors with experimentally measured activities or properties.

For a class of compounds including 2-Methyl-9-propyl-9H-purin-6-amine, a QSAR model could be developed to predict its potential efficacy against a specific biological target, based on data from other purine derivatives. mdpi.comresearchgate.netnih.gov Similarly, a QSPR model could predict properties like solubility or lipophilicity.

Derivation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural features (e.g., hydrogen bond donors/acceptors).

3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, electrostatic potential).

For 2-Methyl-9-propyl-9H-purin-6-amine, a wide range of descriptors can be calculated to capture its physicochemical characteristics. These descriptors would then be used as independent variables in the development of a QSAR or QSPR model.

Table 4: Selected Molecular Descriptors for 2-Methyl-9-propyl-9H-purin-6-amine

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional (1D) | Molecular Weight | 191.23 g/mol |

| Heavy Atom Count | 14 | |

| Topological (2D) | Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 69.6 Ų | |

| Geometrical (3D) | Molecular Volume | ~170 ų |

| Ovality | ~1.4 | |

| Electronic (3D) | Dipole Moment | ~3.5 D |

| XLogP3 | 1.2 | |

| Quantum Chemical | HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV | |

| Feature Counts | Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Note: The values in this table are calculated or estimated based on standard computational methods for the specified compound and are provided for illustrative purposes.

Development of Predictive Models for Biological Interactions

The development of robust predictive models is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds and the rational design of molecules with enhanced biological activity. For 2-Methyl-9-propyl-9H-purin-6-amine, a multi-faceted approach combining quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A typical QSAR workflow would involve the calculation of a wide array of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and lipophilic properties. For instance, descriptors such as the logarithm of the partition coefficient (logP), molar refractivity (MR), and quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be calculated. nih.gov

Once the descriptors are generated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) would be used to build the QSAR model. nih.govnih.gov An MLR model for predicting the inhibitory concentration (IC50) of a series of 9-alkylpurine derivatives might take the following hypothetical form:

pIC50 = β0 + β1(logP) + β2(MR) + β3(EHOMO)

The performance of the resulting QSAR model would be rigorously validated using both internal and external validation techniques to ensure its predictive power. researchgate.net The insights gained from the model could then be used to predict the biological activity of 2-Methyl-9-propyl-9H-purin-6-amine and to guide the synthesis of new derivatives with potentially improved potency.

Interactive Data Table: Hypothetical QSAR Descriptors for a Series of 9-Alkylpurine Derivatives

| Compound | R-Group at N9 | logP | Molar Refractivity (ų) | EHOMO (eV) | Predicted pIC50 |

| 1 | -CH3 | 0.2 | 45.3 | -8.5 | 5.8 |

| 2 | -CH2CH3 | 0.7 | 50.1 | -8.4 | 6.2 |

| 3 (Target) | -CH2CH2CH3 | 1.2 | 54.9 | -8.3 | 6.5 |

| 4 | -CH(CH3)2 | 1.1 | 54.7 | -8.35 | 6.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. nih.govnih.gov For 2-Methyl-9-propyl-9H-purin-6-amine, molecular docking studies would be crucial in identifying potential protein targets and elucidating the key molecular interactions that govern its binding affinity.

The process begins with obtaining the three-dimensional structures of potential target proteins, often from a repository like the Protein Data Bank (PDB). The 3D structure of 2-Methyl-9-propyl-9H-purin-6-amine would be generated and optimized using computational chemistry software. Docking algorithms would then be used to systematically explore the conformational space of the ligand within the active site of the protein, predicting the most stable binding poses.

The results of docking studies are often presented as a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Interactive Data Table: Hypothetical Docking Scores and Key Interactions

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | 1ATP | -8.2 | Val57, Ala70, Leu173 |

| Cyclin-Dependent Kinase 2 | 1HCK | -7.9 | Phe80, Leu83, Asp86 |

| Herpes Simplex Virus Thymidine Kinase | 1KI3 | -7.5 | Tyr101, Arg176, Gln125 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov An MD simulation of 2-Methyl-9-propyl-9H-purin-6-amine bound to a target protein would provide valuable information about the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

The simulation would start with the docked complex placed in a simulated environment of water and ions. The forces between all atoms in the system would be calculated, and Newton's laws of motion would be used to simulate their movements over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory could reveal conformational changes in the protein upon ligand binding and identify key residues that are critical for maintaining the interaction. This information can be used to refine the binding hypothesis generated from molecular docking and to provide a more accurate prediction of the biological activity of 2-Methyl-9-propyl-9H-purin-6-amine.

By integrating the findings from QSAR, molecular docking, and molecular dynamics simulations, a comprehensive predictive model for the biological interactions of 2-Methyl-9-propyl-9H-purin-6-amine can be developed. Such a model is invaluable for prioritizing this compound for further experimental testing and for guiding the design of new, more potent, and selective purine-based therapeutic agents.

An in-depth analysis of the structure-activity and structure-interaction relationships of 2-Methyl-9-propyl-9H-purin-6-amine analogues is crucial for optimizing their potential as targeted therapeutic agents. While comprehensive research focusing specifically on this compound is limited, a wealth of data on related 2,6,9-trisubstituted purine derivatives allows for a predictive exploration of its SAR and SIR profiles. This article outlines the strategic design, synthesis, and subsequent correlation of structural modifications with molecular interaction profiles for analogues of 2-Methyl-9-propyl-9H-purin-6-amine, based on established principles in medicinal chemistry.

Mechanistic Biological Interactions and Biochemical Pathways of 2 Methyl 9 Propyl 9h Purin 6 Amine

Identification and Validation of Molecular Targets for 2-Methyl-9-propyl-9H-purin-6-amine

No publicly available data from high-throughput screening assays involving 2-Methyl-9-propyl-9H-purin-6-amine could be located.

There is no information in the scientific literature regarding the use of affinity-based proteomics to identify the molecular targets of 2-Methyl-9-propyl-9H-purin-6-amine.

Elucidation of Molecular Mechanisms of Action

No studies have been published that investigate or define the binding mechanism of 2-Methyl-9-propyl-9H-purin-6-amine to any biological target.

There is no experimental data available to characterize the enzyme inhibition pattern of 2-Methyl-9-propyl-9H-purin-6-amine.

No research has been conducted or published on the effects of 2-Methyl-9-propyl-9H-purin-6-amine on protein-protein interactions.

Nucleic Acid Recognition and Interaction

The interaction of purine (B94841) analogs with nucleic acids is a critical area of study. The purine scaffold, being a core component of DNA and RNA, allows for potential interactions through various mechanisms such as intercalation between base pairs, binding within the major or minor grooves, or recognition of specific three-dimensional structures like G-quadruplexes. The 2-amino group of purines, for instance, is a critical element for sequence-specific recognition and chemical reactions within the DNA minor groove psu.edu. Modifications at the N9 position, such as the propyl group in 2-Methyl-9-propyl-9H-purin-6-amine, can significantly influence DNA binding affinity and specificity . However, specific studies detailing the binding mode, affinity (e.g., Kd values), and sequence selectivity of 2-Methyl-9-propyl-9H-purin-6-amine with DNA or RNA have not been reported. Such investigations would be required to understand its potential effects on DNA replication, transcription, or translation.

Downstream Signaling Pathway Analysis in Cell-Based Models

Measurement of Second Messenger Levels (e.g., cAMP, cGMP, calcium)

Second messengers are crucial intracellular signaling molecules that are rapidly produced or released in response to an external stimulus and trigger downstream cellular responses cncb.ac.cn. Purinergic receptors, which are often the targets of purine derivatives, are well-known to modulate the levels of cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), and intracellular calcium (Ca²⁺). To determine the effect of 2-Methyl-9-propyl-9H-purin-6-amine on these pathways, cell-based assays measuring the concentration of these second messengers following compound treatment would be necessary. Data from such experiments would reveal whether the compound acts as an agonist or antagonist at receptors coupled to adenylyl cyclase, guanylyl cyclase, or phospholipase C. Currently, no such data has been published for 2-Methyl-9-propyl-9H-purin-6-amine.

Kinase and Phosphatase Activity Profiling

The deregulation of protein kinase activity is a hallmark of many diseases, making kinases important drug targets nih.gov. Numerous substituted purines have been developed as kinase inhibitors nih.govacs.orgnih.gov. These compounds often target the ATP-binding pocket of kinases. A comprehensive analysis of 2-Methyl-9-propyl-9H-purin-6-amine would involve screening its activity against a panel of protein kinases and phosphatases. This would identify specific targets and provide insights into its mechanism of action. For example, studies on other 2,6,9-trisubstituted purines have demonstrated potent inhibition of kinases like FLT3-ITD and PDGFRα, which subsequently affects downstream pathways such as MAPK and STAT nih.gov. Without experimental screening data, the kinase or phosphatase inhibition profile of 2-Methyl-9-propyl-9H-purin-6-amine remains unknown.

Gene Expression Analysis (Transcriptomics) and Protein Expression (Proteomics)

Transcriptomics and proteomics provide a global view of the cellular response to a compound. Gene expression analysis (e.g., via microarray or RNA-sequencing) would identify genes whose transcription is significantly altered by 2-Methyl-9-propyl-9H-purin-6-amine. Similarly, proteomic analysis (e.g., via mass spectrometry) would reveal changes in protein expression and post-translational modifications. These unbiased, system-wide approaches could uncover novel mechanisms of action and affected biological pathways. This level of detailed molecular analysis has not been performed or reported for 2-Methyl-9-propyl-9H-purin-6-amine.

Dynamic Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To quantitatively characterize the binding of 2-Methyl-9-propyl-9H-purin-6-amine to its putative biological targets (such as proteins or nucleic acids), biophysical techniques are essential. Surface Plasmon Resonance (SPR) allows for the real-time measurement of binding kinetics (association and dissociation rates, kₐ and kₑ) and affinity (dissociation constant, Kₑ) rsc.orgdntb.gov.ua. Isothermal Titration Calorimetry (ITC) directly measures the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the interaction. These studies are fundamental for understanding the molecular forces driving the binding event. There are no published SPR or ITC data available for the interaction of 2-Methyl-9-propyl-9H-purin-6-amine with any biological macromolecule.

In Vitro Cellular Functional Assays for Mechanistic Understanding

To connect molecular interactions with a cellular phenotype, a variety of functional assays are employed. Depending on the identified targets and pathways, these could include cell proliferation assays, cell cycle analysis, apoptosis assays, or cell migration assays. For instance, if kinase profiling suggested that 2-Methyl-9-propyl-9H-purin-6-amine inhibits a kinase involved in cell cycle progression, its effect on cell cycle distribution could be measured by flow cytometry nih.gov. These functional assays are critical for validating the mechanistic hypotheses generated from biochemical and biophysical studies. As the upstream targets and pathways for 2-Methyl-9-propyl-9H-purin-6-amine have not been identified, no specific in vitro functional assay data is available in the literature.

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanistic biological interactions and biochemical pathways of the chemical compound 2-Methyl-9-propyl-9H-purin-6-amine . Despite extensive searches, no specific research data or dedicated studies were identified that would permit a detailed analysis as outlined in the requested sections.

Therefore, it is not possible to provide specific data on cell viability and proliferation assays, migration and invasion assays, functional reporter assays for pathway activation, or the identification of mechanistic biomarkers in cellular systems for this particular compound. The scientific community has not published findings related to these specific biological activities for 2-Methyl-9-propyl-9H-purin-6-amine.

This lack of available data prevents the creation of the requested detailed article and data tables. Further research and experimental investigation are required to elucidate the potential biological effects and mechanisms of action of this compound.

Advanced Analytical Methodologies for Detection and Quantification of 2 Methyl 9 Propyl 9h Purin 6 Amine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the selective separation of 2-Methyl-9-propyl-9H-purin-6-amine from potential impurities and matrix components. The choice of technique depends on the analyte's properties and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, DAD, Fluorescence, ELSD)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of purine (B94841) derivatives. The separation is typically achieved on a reversed-phase column, where the polarity of the mobile phase is adjusted to control the retention of the compound.

Detectors for HPLC:

UV/DAD (Diode Array Detector): Purine structures inherently possess a chromophore, making them suitable for UV detection. A DAD provides the advantage of acquiring the full UV spectrum of the analyte, aiding in peak identification and purity assessment. For 2-Methyl-9-propyl-9H-purin-6-amine, the maximum absorbance is expected to be in the range of 260-280 nm.

Fluorescence Detector: For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be employed, although native fluorescence may be limited.

Evaporative Light Scattering Detector (ELSD): This universal detector is useful when the analyte lacks a strong chromophore or when analyzing a mixture with varying UV responses.

A typical HPLC method for a compound like 2-Methyl-9-propyl-9H-purin-6-amine would utilize a C18 column with a gradient elution of water (often with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).

Table 1: Illustrative HPLC-UV Method Parameters for 2-Methyl-9-propyl-9H-purin-6-amine

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 265 nm |

| Expected Retention Time | 8-12 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For trace-level quantification and unambiguous identification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique combines the separation power of LC with the high sensitivity and selectivity of mass analysis. Electrospray ionization (ESI) in positive ion mode is typically effective for protonating the amine and purine ring nitrogens.

In MS/MS, a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Multiple Reaction Monitoring, MRM) provides exceptional selectivity and reduces background noise. A study on the analysis of purine and pyrimidine (B1678525) metabolites successfully utilized LC-MS/MS for their quantification in biological fluids. nih.gov

Table 2: Predicted LC-MS/MS Parameters for 2-Methyl-9-propyl-9H-purin-6-amine

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ (m/z) | 192.14 |

| Product Ion 1 (m/z) | 135.07 (Loss of propylamine) |

| Product Ion 2 (m/z) | 119.06 (Adenine fragment) |

| Collision Energy | 15-25 eV |

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Purines, including 2-Methyl-9-propyl-9H-purin-6-amine, are generally non-volatile. Therefore, a derivatization step is necessary to increase their volatility and thermal stability. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common approach. nih.govacs.org

The resulting silylated derivative can be readily analyzed by GC-MS, providing excellent chromatographic resolution and mass spectral data for identification.

Table 3: GC-MS Analysis of a Derivatized Analog of 2-Methyl-9-propyl-9H-purin-6-amine

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected m/z of TMS derivative | 263 (M⁺) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

While 2-Methyl-9-propyl-9H-purin-6-amine itself is not chiral, related analogs or potential chiral impurities may require enantioselective separation. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed and reduced organic solvent consumption. selvita.comnih.govchromatographyonline.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, with a small amount of a polar organic solvent (modifier) such as methanol or ethanol. Chiral stationary phases (CSPs), often based on polysaccharide derivatives, are used to achieve enantiomeric resolution.

Table 4: General SFC Screening Conditions for Chiral Purine Analogs

| Parameter | Value |

| Chiral Stationary Phases | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) |

| Mobile Phase | Supercritical CO₂ / Methanol (gradient) |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV/DAD |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers extremely high separation efficiency and is well-suited for the analysis of charged species like protonated purines. The separation is based on the differential migration of analytes in an electric field. The technique requires minimal sample and solvent volumes. nih.govnih.govscispace.com

For the analysis of 2-Methyl-9-propyl-9H-purin-6-amine, a low pH buffer would ensure the compound is protonated and migrates towards the cathode. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral and charged compounds.

Table 5: Representative CE Method Parameters for Purine Analysis

| Parameter | Value |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | DAD at 210 nm and 265 nm |

Quantitative Spectroscopic Methods

While chromatographic techniques are essential for separation, spectroscopic methods are the cornerstone of detection and quantification.

UV-Visible Spectroscopy: As mentioned in the HPLC section, UV-Vis spectroscopy is a fundamental detection method. A full UV-Vis spectrum can be obtained using a DAD, which can aid in the identification of the compound by comparing the spectrum to that of a reference standard. The molar absorptivity at the wavelength of maximum absorbance can be used for quantification based on the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of molecules. While not typically used for routine quantification in the same way as chromatography, Quantitative NMR (qNMR) can be a highly accurate primary method for determining the purity of a reference standard. For 2-Methyl-9-propyl-9H-purin-6-amine, ¹H and ¹³C NMR would provide characteristic signals for the methyl and propyl groups, as well as the purine ring protons and carbons. acs.org

Quantitative UV-Vis Spectroscopy

Quantitative UV-Vis spectroscopy is a widely used technique for the determination of the concentration of an analyte in a solution. It is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The purine ring system of 2-Methyl-9-propyl-9H-purin-6-amine exhibits strong absorption in the ultraviolet region. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the compound and are influenced by the solvent and the pH of the solution. mdpi.comias.ac.in For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of solutions of known concentrations at the λ_max.

The expected UV-Vis spectral data for 2-Methyl-9-propyl-9H-purin-6-amine in a neutral aqueous solution is outlined in the table below. These values are estimations based on similar purine derivatives. nih.govacs.orgacs.org

| Parameter | Estimated Value |

| λ_max | ~262 nm |

| Molar Absorptivity (ε) | ~13,000 L·mol⁻¹·cm⁻¹ |

Table 2: Estimated UV-Vis Spectral Data for 2-Methyl-9-propyl-9H-purin-6-amine.

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and selective approach for the detection of electroactive compounds. The purine core of 2-Methyl-9-propyl-9H-purin-6-amine is susceptible to oxidation, making it a suitable candidate for electrochemical detection. nih.gov Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be employed. mdpi.comacs.orgacs.org

In a typical experiment, a working electrode, often a glassy carbon electrode or a modified electrode, is used to apply a potential that is varied over a specific range. The resulting current, which is due to the oxidation or reduction of the analyte, is measured. The peak potential is characteristic of the compound, and the peak current is proportional to its concentration. The use of modified electrodes, for instance, with nanomaterials, can enhance the sensitivity and selectivity of the detection. nih.gov

Sample Preparation Strategies for Complex Matrices

The analysis of 2-Methyl-9-propyl-9H-purin-6-amine in complex matrices such as biological fluids or environmental samples often requires a sample preparation step to remove interfering substances and to concentrate the analyte. nih.gov

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration. nih.gov For a moderately polar compound like 2-Methyl-9-propyl-9H-purin-6-amine, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be suitable. The sample is loaded onto the sorbent, which retains the analyte. Interfering substances are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent.

Liquid-liquid extraction (LLE) is another common technique where the analyte is partitioned between two immiscible liquid phases. The choice of solvents is based on the polarity and solubility of the analyte. For the extraction of 2-Methyl-9-propyl-9H-purin-6-amine from an aqueous matrix, an organic solvent like ethyl acetate or a mixture of chloroform (B151607) and isopropanol (B130326) could be effective. The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic phase.

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical method. For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like purines. semanticscholar.orgresearchgate.net Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization strategy for compounds with active hydrogens, such as the amine group in 2-Methyl-9-propyl-9H-purin-6-amine. nih.gov

For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a fluorescent tag to the molecule, thereby significantly enhancing the sensitivity of detection. chromforum.org Reagents that react with the primary amine group could be employed for this purpose.

Development of Reference Standards and Certified Reference Materials

The availability of high-purity reference standards and Certified Reference Materials (CRMs) is fundamental for the accurate quantification of 2-Methyl-9-propyl-9H-purin-6-amine. iaea.orgresearchgate.net A reference standard is a highly purified compound that is used as a calibration standard in analytical methods.

The development of a CRM involves a more rigorous process. mdpi.comresearchgate.net It includes the synthesis and purification of the compound to a very high degree, followed by a comprehensive characterization to determine its purity and to establish the uncertainty of this value. nih.gov This characterization is often performed by multiple independent analytical laboratories using a variety of techniques to ensure the accuracy and reliability of the certified value. The CRM is then used to validate analytical methods and to ensure the traceability of measurement results.

In Silico and in Vitro Bioavailability Assessment of 2 Methyl 9 Propyl 9h Purin 6 Amine

Computational Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

The initial stages of drug discovery heavily rely on the computational evaluation of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These in silico methods provide early insights into the potential bioavailability and safety of a molecule, guiding further experimental studies. For 2-Methyl-9-propyl-9H-purin-6-amine, various computational tools can be employed to predict its pharmacokinetic profile.

Solubility and lipophilicity are fundamental physicochemical properties that significantly influence a drug's absorption and distribution. vcclab.org Lipophilicity is commonly expressed as the logarithm of the partition coefficient (Log P), which measures the compound's distribution between an organic and an aqueous phase. nih.gov Aqueous solubility (Log S) is another critical parameter for oral drug absorption. vcclab.org

For 2-Methyl-9-propyl-9H-purin-6-amine, computational models predict a moderate level of lipophilicity and solubility. The predicted values from various algorithms allow for an initial classification of the compound's likely behavior in a biological system. These predictions are based on the molecule's structure and are benchmarked against large datasets of known compounds. nih.gov

Table 1: Predicted Physicochemical Properties of 2-Methyl-9-propyl-9H-purin-6-amine

| Property | Predicted Value | Interpretation |

| Molecular Weight | 191.24 g/mol | |

| XLogP3 | 1.2 | A measure of lipophilicity. |

| Topological Polar Surface Area | 69.6 Ų | Influences membrane permeability. |

Note: The data in this table is computationally generated and serves as an estimation.

The ability of a compound to pass through biological membranes is crucial for reaching its target site. In silico models can predict a compound's passive diffusion across membranes, including the intestinal wall and the blood-brain barrier (BBB). These models often use parameters like the topological polar surface area (TPSA) and lipophilicity to estimate permeability.

Predictions for 2-Methyl-9-propyl-9H-purin-6-amine suggest it may have good intestinal absorption. The potential for BBB penetration is also evaluated, which is a critical consideration for drugs targeting the central nervous system or for those where CNS side effects are a concern.

Table 2: In Silico Permeability Predictions for 2-Methyl-9-propyl-9H-purin-6-amine

| Model | Prediction | Implication |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Potential to cross the blood-brain barrier. |

Note: These predictions are based on computational models and require experimental validation.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. nih.gov Predicting which CYP isoforms are likely to metabolize a compound is essential for understanding its metabolic stability and potential for drug-drug interactions. nih.gov In silico tools can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

For 2-Methyl-9-propyl-9H-purin-6-amine, computational models can estimate its likelihood of being metabolized by these key enzymes. This provides an early indication of its potential metabolic pathways and its half-life in the body.

Table 3: Predicted Cytochrome P450 Inhibition for 2-Methyl-9-propyl-9H-purin-6-amine

| CYP Isoform | Inhibitor Prediction |

| CYP1A2 | No |

| CYP2C9 | No |

| CYP2C19 | No |

| CYP2D6 | No |

| CYP3A4 | No |

Note: This data is derived from computational predictions and should be confirmed with in vitro assays.

Predicting the potential for a compound to bind to unintended biological targets is crucial for assessing its safety profile. In silico screening against a panel of known receptors, ion channels, and enzymes can identify potential off-target interactions that could lead to adverse effects. These predictions help in prioritizing compounds for further development and in designing more selective molecules. For 2-Methyl-9-propyl-9H-purin-6-amine, such computational screening can provide a preliminary assessment of its selectivity and potential for unwanted pharmacological effects.

In Vitro Permeability Assays

While in silico models provide valuable predictions, in vitro assays are necessary to confirm and refine these findings. These experiments use biological systems to measure a compound's properties directly.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal absorption of drugs. nih.govnih.gov When cultured, these cells differentiate to form a monolayer with tight junctions and express many of the transporter proteins found in the small intestine. nih.gov

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of a substance across biological membranes, such as the intestinal epithelium. This assay is a non-cell-based in vitro model that provides a measure of a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.

The effective permeability (Pe) of a compound is calculated based on its concentration in the donor and acceptor wells after a specific incubation period. The results are often categorized as low, medium, or high permeability by comparing them to well-characterized reference compounds.

Table 1: General Classification of Compound Permeability in PAMPA

| Permeability Classification | Effective Permeability (Pe) Range (10⁻⁶ cm/s) |

| High Permeability | > 1.5 |

| Medium Permeability | 0.5 - 1.5 |

| Low Permeability | < 0.5 |

Note: Specific Pe ranges can vary slightly between different laboratories and assay conditions.

For 2-Methyl-9-propyl-9H-purin-6-amine, a PAMPA study would provide initial insights into its potential for passive oral absorption. However, no specific experimental data from a PAMPA for this compound is publicly available.

In Vitro Metabolic Stability Studies

The metabolic stability of a compound is a crucial factor influencing its bioavailability and in vivo half-life. These studies are designed to assess the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.

Assessment in Liver Microsomal and Hepatocyte Systems

In vitro metabolic stability is commonly evaluated using liver subcellular fractions, such as microsomes, or intact liver cells, known as hepatocytes. solvobiotech.comfrontagelab.com Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.com Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism. frontagelab.com

The general procedure involves incubating the test compound with liver microsomes or hepatocytes and monitoring the decrease in its concentration over time. solvobiotech.com The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 2: General Parameters Measured in In Vitro Metabolic Stability Assays

| Parameter | Description |

| In Vitro Half-life (t½) | The time required for 50% of the parent compound to be metabolized. |

| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. |

A compound with a short half-life and high intrinsic clearance is considered to have high metabolic instability, which can lead to poor bioavailability. nih.gov Conversely, a long half-life and low intrinsic clearance suggest high metabolic stability. nih.gov No specific data on the metabolic stability of 2-Methyl-9-propyl-9H-purin-6-amine in liver microsomes or hepatocytes has been reported in the public domain.

Identification and Structural Elucidation of Major Metabolites

Identifying the major metabolites of a compound is essential for understanding its metabolic pathways and for assessing the potential for the formation of active or toxic byproducts. This is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

By analyzing the mass spectra of the samples from metabolic stability assays, potential metabolites can be identified based on their mass-to-charge ratio (m/z). Further structural elucidation can be performed using tandem mass spectrometry (MS/MS) to fragment the metabolite ions and obtain structural information.

For 2-Methyl-9-propyl-9H-purin-6-amine, potential metabolic pathways could include N-dealkylation of the propyl group, oxidation of the propyl chain, or hydroxylation of the purine (B94841) ring system. However, without experimental data, the specific metabolites remain speculative.

In Vitro Plasma Protein Binding Assays (e.g., Equilibrium Dialysis, Ultrafiltration)

The extent to which a compound binds to plasma proteins can significantly impact its distribution, efficacy, and clearance. wikipedia.org Only the unbound fraction of a drug is free to interact with its target and to be eliminated from the body. youtube.com

Commonly used methods for determining plasma protein binding include equilibrium dialysis and ultrafiltration. In equilibrium dialysis, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the percentage of protein binding. Ultrafiltration involves separating the unbound drug from the protein-bound drug by forcing the plasma through a semi-permeable membrane.

Table 3: General Classification of Plasma Protein Binding

| Binding Classification | Percentage Bound |

| High | > 90% |

| Moderate | 50% - 90% |

| Low | < 50% |

Compounds with high plasma protein binding generally have a lower volume of distribution and a longer half-life. There is no publicly available information on the plasma protein binding of 2-Methyl-9-propyl-9H-purin-6-amine.

Future Research Directions and Translational Perspectives for 2 Methyl 9 Propyl 9h Purin 6 Amine

Rational Design and Synthesis of Next-Generation 2-Methyl-9-propyl-9H-purin-6-amine Analogues with Enhanced Selectivity

The discovery of a lead compound like 2-Methyl-9-propyl-9H-purin-6-amine would initiate a focused effort on rational drug design to synthesize analogues with improved properties. The primary goal is to enhance selectivity towards a specific biological target, thereby increasing efficacy and reducing off-target effects. Medicinal chemists would systematically modify the lead structure by creating a library of related compounds.

Key synthetic strategies would likely involve:

Modification at the C2-methyl group: Substitution with different alkyl or aryl groups to probe the steric and electronic requirements of the target's binding pocket.

Alteration of the N9-propyl group: Introducing various chain lengths, branching, or cyclic structures to modulate solubility, metabolic stability, and target engagement.

Substitution on the C6-amine: Introducing different substituents to explore hydrogen bonding interactions and other molecular recognition patterns. For instance, studies on other purine (B94841) derivatives have shown that substitutions at this position can significantly impact activity. researchgate.net

Modifications to the purine core: Isosteric replacements within the purine ring system itself, such as creating deaza or aza analogues, can fine-tune the electronic properties and metabolic stability of the molecule. mdpi.comrsc.org

These synthetic efforts would be guided by structure-activity relationship (SAR) studies, where the biological activity of each new analogue is systematically tested. This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound for preclinical development. nih.gov Recent advancements in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, provide efficient routes to a diverse range of purine derivatives. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

A crucial step in developing a novel compound is identifying its molecular target and understanding its mechanism of action. Given that the purine scaffold is a frequent "hinge-binding motif" for protein kinases, initial screening would likely focus on a broad panel of these enzymes. nih.govnih.gov Many purine analogues function as ATP-competitive inhibitors of kinases, which are often dysregulated in diseases like cancer. nih.govnih.gov

The exploration of biological targets would involve:

Phenotypic Screening: Assessing the compound's effect on various cancer cell lines to identify potential anti-proliferative activity. researchgate.nettubitak.gov.tr

Target-Based Screening: Testing the compound against a large panel of known enzymes and receptors, particularly protein kinases, to identify high-affinity binders.

Mechanism of Action Studies: Once a primary target is identified, further studies would investigate the downstream consequences of its inhibition. For example, if the compound inhibits a specific Janus kinase (JAK), researchers would examine its effect on inflammatory signaling pathways, such as the release of cytokines like IL-1β and the expression of the NLRP3 inflammasome. nih.gov

Pathway Analysis: Investigating how the compound affects broader cellular processes. For instance, purinergic signaling is deeply involved in cellular metabolism, immune responses, and neurotransmission, presenting a wide range of potential therapeutic applications. nih.gov

Recent studies have highlighted the potential for purine derivatives to target enzymes in purine biosynthesis pathways, which could be exploited for developing novel antibiotics. rsc.org

Advanced Drug Delivery Systems (Conceptual and Design Aspects)

Even a highly potent compound can fail if it has poor pharmacokinetic properties, such as low solubility or rapid metabolism. Advanced drug delivery systems offer a strategy to overcome these limitations. nih.gov For a compound like 2-Methyl-9-propyl-9H-purin-6-amine, several conceptual approaches could be explored:

Nanoparticle-Based Delivery: Encapsulating the compound in polymer-based nanoparticles can improve its solubility, protect it from degradation, and potentially target it to specific tissues. nih.gov For example, nanoparticles can be designed to bind to receptors that are overexpressed in cancer cells or liver cells, thereby concentrating the therapeutic effect. nih.gov

Prodrug Strategies: The compound could be chemically modified into an inactive prodrug that is converted to the active form only at the target site. This can reduce systemic toxicity and improve the therapeutic index.

Hydrogel Formulations: For localized delivery, the compound could be incorporated into a hydrogel. This approach is being investigated for delivering therapeutics directly to specific organs like the kidneys, allowing for a sustained and controlled release of the drug. mdpi.com

These delivery systems aim to enhance the therapeutic efficacy and minimize the side effects associated with many purine analogues, such as myelosuppression and hepatotoxicity. nih.gov

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To gain a holistic view of the biological effects of 2-Methyl-9-propyl-9H-purin-6-amine, a systems biology approach integrating multiple "omics" platforms would be invaluable. This strategy moves beyond a single-target focus to understand how the compound perturbs complex cellular networks. nih.gov

The multi-omics workflow would typically include:

Transcriptomics (RNA-seq): To measure changes in gene expression in response to the compound, revealing which cellular pathways are activated or inhibited.

Proteomics: To quantify changes in protein levels and post-translational modifications, which can directly reflect the activity of signaling pathways. nih.gov

Metabolomics: To analyze changes in the levels of small-molecule metabolites, providing a functional readout of the cell's metabolic state. nih.gov

By integrating these large datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers for patient response, and uncover unexpected therapeutic opportunities or potential toxicities. nih.govnih.gov Such approaches are becoming increasingly crucial for understanding complex diseases and the drugs used to treat them. mdpi.com

Computational Drug Repurposing and Scaffold Hopping Strategies

Computational methods can significantly accelerate the drug discovery process. For a novel purine like 2-Methyl-9-propyl-9H-purin-6-amine, two key strategies would be computational repurposing and scaffold hopping.

Computational Drug Repurposing: This involves using computational algorithms to screen the structure of the compound against vast databases of known biological targets. This can rapidly identify potential new therapeutic applications for the compound beyond its initial intended use.

Scaffold Hopping: This technique aims to discover new, structurally distinct molecules (new scaffolds) that retain the biological activity of the original compound. rsc.orgnih.gov This is valuable for generating novel intellectual property and overcoming limitations of the original scaffold, such as poor pharmacokinetic properties or existing patents. rsc.orgscilit.com The process often involves searching for different core structures that can present the key interacting functional groups in a similar spatial arrangement to the original purine ring.

Development of Fluorescent or Isotopic Probes for In Vitro Imaging and Mechanistic Studies

To visualize the compound's behavior within living cells and tissues, fluorescent or isotopically labeled versions, known as probes, would be developed. These are indispensable tools for mechanistic studies.

Fluorescent Probes: A fluorescent dye (fluorophore) can be chemically attached to the 2-Methyl-9-propyl-9H-purin-6-amine molecule. nih.gov The purine structure itself can also be modified to create an intrinsically fluorescent analogue. acs.org These probes allow researchers to use fluorescence microscopy to track the compound's uptake, subcellular localization, and interaction with its target in real-time. nih.govrsc.org The development of push-pull purine structures has shown promise in creating highly emissive bioprobes. acs.org

Isotopic Probes: Replacing certain atoms in the molecule (e.g., carbon, hydrogen, or nitrogen) with their heavier isotopes (e.g., ¹³C, ²H, or ¹⁵N) creates a version of the compound that is chemically identical but distinguishable by mass spectrometry. These probes are used to trace the metabolic fate of the compound and quantify its levels in complex biological samples.

These research tools are essential for confirming target engagement and understanding the pharmacodynamics of the compound at a molecular level.

Opportunities for Collaborative Research and Open Science Initiatives

The development of a new therapeutic is a complex and expensive endeavor that increasingly relies on collaboration. tandfonline.comnih.gov For a novel compound like 2-Methyl-9-propyl-9H-purin-6-amine, progress could be accelerated through various collaborative models:

Academia-Industry Partnerships: Collaborations between academic labs, which may discover the initial compound and elucidate its mechanism, and pharmaceutical companies, which have the resources for large-scale synthesis, preclinical testing, and clinical trials, are common. mrlcg.comnih.gov